Argatroban

Übersicht

Beschreibung

Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is a small molecule that selectively and reversibly binds to the active site of thrombin, inhibiting its activity and thus preventing blood clot formation .

Wissenschaftliche Forschungsanwendungen

Argatroban has a wide range of scientific research applications:

Medicine: It is used as an anticoagulant for patients with heparin-induced thrombocytopenia and during percutaneous coronary interventions

Biology: this compound is used in studies related to blood coagulation and thrombin inhibition.

Chemistry: It serves as a model compound for studying direct thrombin inhibitors.

Wirkmechanismus

Target of Action

Argatroban is a direct, selective thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the formation of blood clots. By inhibiting thrombin, this compound prevents the formation of fibrin, the main component of blood clots .

Mode of Action

This compound exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds reversibly to the active site of thrombin, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin .

Biochemical Pathways

This compound affects several biochemical pathways related to coagulation. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for the formation of a stable fibrin clot . It also inhibits the activation of protein C, an anticoagulant protein that degrades activated coagulation factors Va and VIIIa . Furthermore, this compound inhibits platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

This compound is administered intravenously, and its plasma concentrations reach steady state within 1 to 3 hours . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction . The drug’s anticoagulant effects and plasma concentrations follow similar, predictable temporal response profiles, with low intersubject variability .

Result of Action

The primary result of this compound’s action is the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT) . By inhibiting thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombotic events. It has also been shown to normalize platelet count in patients with HIT .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound is often used in combination with warfarin, a common anticoagulant. The combination of these two drugs can lead to a falsely elevated prothrombin time and inr . Additionally, certain pathological conditions, such as sepsis, can affect the pharmacokinetics of this compound .

Biochemische Analyse

Biochemical Properties

Argatroban is a direct, selective thrombin inhibitor . It interacts with thrombin, a key enzyme in the coagulation cascade, and inhibits its activity . This interaction is reversible, and this compound binds to the active site of thrombin . This compound exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the formation of thrombi . This compound is also known to possess anti-inflammatory and antiviral activities . It has been shown to improve microcirculatory flow, increase the speed and completeness of recanalization, and prevent reocclusion in animal stroke models .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with thrombin . As a direct thrombin inhibitor, it reversibly binds to the thrombin active site . This inhibits thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation .

Temporal Effects in Laboratory Settings

This compound shows predictable temporal response profiles, with anticoagulant effects and plasma concentrations following similar patterns . Immediately upon initiation of this compound infusion, anticoagulant effects are produced as plasma this compound concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Dosage Effects in Animal Models

This compound has been shown to safely augment the benefit of recombinant tissue-type plasminogen activator (rtPA) in animal stroke models

Metabolic Pathways

This compound is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . This metabolic process does not substantially vary with age or gender .

Transport and Distribution

This compound is administered intravenously, and drug plasma concentrations reach steady state in 1–3 hours . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:

Adsorption: this compound is adsorbed by a strong basic ion exchange resin.

Elution and Concentration: The compound is eluted and the eluate is collected and concentrated under reduced pressure.

Neutralization and Catalytic Hydrogenation: The concentrated solution is neutralized using an acid solution, followed by the addition of palladium carbon for catalytic hydrogenation. The mixture is then filtered to remove insoluble substances while hot.

Recrystallization: Purified water is added to the this compound solution, which is then slowly cooled to room temperature for recrystallization.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Argatroban undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Catalytic hydrogenation is a key step in its synthesis, involving the reduction of intermediate compounds.

Common Reagents and Conditions:

Catalytic Hydrogenation: Palladium carbon is used as a catalyst.

Neutralization: Acid solutions are used to adjust the pH during synthesis.

Recrystallization: Purified water is used to recrystallize the final product.

Major Products Formed: The primary product formed is this compound itself, with high purity and minimal impurities .

Vergleich Mit ähnlichen Verbindungen

Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

Lepirudin: A recombinant hirudin derivative that also inhibits thrombin but is primarily renally cleared.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation

Uniqueness of Argatroban: this compound is unique in its hepatic metabolism, making it suitable for patients with renal dysfunction. Unlike lepirudin, which is primarily renally cleared, this compound is metabolized in the liver, allowing for its use in a broader patient population .

Biologische Aktivität

Argatroban is a synthetic direct thrombin inhibitor widely used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound functions by reversibly binding to the active site of thrombin (factor IIa), thereby inhibiting its ability to convert fibrinogen into fibrin and activate other coagulation factors. This mechanism allows this compound to act on both soluble and clot-bound thrombin, distinguishing it from indirect thrombin inhibitors like heparin, which require antithrombin III for their action. The binding of this compound leads to a dose-dependent prolongation of various coagulation parameters including activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) .

Pharmacokinetics

This compound exhibits linear pharmacokinetics when administered intravenously. Following the initiation of an infusion, steady-state drug concentrations are typically achieved within 1 to 3 hours. The elimination half-life ranges from 39 to 51 minutes, allowing for rapid adjustments in dosing based on therapeutic needs. Notably, the anticoagulant effects diminish within 2 to 4 hours after discontinuation of the infusion .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (μg/mL) | 2.48 ± 0.57 |

| Tmax (h) | 0.6 ± 0.28 |

| Elimination Half-life | 39-51 minutes |

| Steady-state Time | 1-3 hours |

Clinical Applications

This compound is primarily indicated for the treatment and prevention of thrombosis in patients with HIT. Its efficacy in this context has been well-documented in clinical studies, highlighting its safety profile compared to other anticoagulants such as lepirudin, which can induce antibody formation that may alter drug activity . In contrast, no significant antibody formation affecting this compound's activity has been reported in patients treated for HIT .

Case Study: this compound in HIT Patients

A study involving over 4,800 patients treated with this compound demonstrated consistent anticoagulation without unexpected loss or enhancement of effect due to antibodies. The mean doses during initial therapy were comparable to those during re-exposure, indicating stable pharmacodynamics .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Pharmacokinetics after Subcutaneous Administration : A study assessed the pharmacokinetics of two formulations of this compound administered subcutaneously in pigs. Results indicated that a sorbitol/ethanol formulation exhibited slower absorption but prolonged antithrombotic effects compared to a saline solution formulation .

- Anticoagulant Activity : Research indicates that this compound effectively prolongs aPTT in a dose-dependent manner. Its ability to inhibit both soluble and clot-bound thrombin makes it particularly effective in managing acute thrombotic conditions .

- Comparison with Other Anticoagulants : this compound has been compared with other direct thrombin inhibitors like dabigatran and factor Xa inhibitors such as rivaroxaban. Studies reveal that while all these agents are effective anticoagulants, this compound's unique mechanism allows it to be used safely in patients with HIT and those requiring rapid anticoagulation reversal .

Eigenschaften

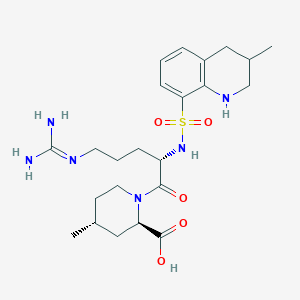

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046467 | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation. | |

| Record name | Argatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from ethanol | |

CAS No. |

74863-84-6, 121785-71-5 | |

| Record name | Argatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argatroban [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074863846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 121785-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGATROBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3U280Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

188-191 °C | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.